molecular formula C15H24N2O B8424689 1-[3-(p-Ethoxyphenyl)propyl]piperazine

1-[3-(p-Ethoxyphenyl)propyl]piperazine

Cat. No.: B8424689
M. Wt: 248.36 g/mol
InChI Key: GUOJCAVFOGESLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[3-(p-Ethoxyphenyl)propyl]piperazine is a high-value chemical intermediate designed for advanced pharmaceutical research and drug discovery. This compound features a piperazine ring, a privileged scaffold in medicinal chemistry known for enhancing key pharmacokinetic properties such as water solubility and bioavailability, which is critical for developing effective drug candidates . The structure is engineered for structural modification, allowing researchers to explore a wide range of biological activities. This compound serves as a versatile building block in medicinal chemistry, particularly in the design and synthesis of potential therapeutic agents. Piperazine derivatives are extensively investigated for their antitumor properties . For instance, closely related chalcone-piperazine hybrids have demonstrated potent inhibitory activity against various human cancer cell lines . Furthermore, structural analogs featuring phenoxyalkyl chains and methoxyphenyl groups are studied for their activity on the central nervous system (CNS), showing promise as anxiolytic or anticonvulsant agents . The specific substitution pattern on the phenyl ring (such as the p-ethoxy group) and the propyl linker are key structural features that influence the compound's affinity for biological targets and its overall pharmacological profile . This product is strictly labeled For Research Use Only . It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

Molecular Formula

C15H24N2O

Molecular Weight

248.36 g/mol

IUPAC Name

1-[3-(4-ethoxyphenyl)propyl]piperazine

InChI

InChI=1S/C15H24N2O/c1-2-18-15-7-5-14(6-8-15)4-3-11-17-12-9-16-10-13-17/h5-8,16H,2-4,9-13H2,1H3

InChI Key

GUOJCAVFOGESLI-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)CCCN2CCNCC2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 1-[3-(p-Ethoxyphenyl)propyl]piperazine with key analogs, focusing on structural variations, receptor affinities, and biological activities.

SC211 (3-(4-(4-Chlorophenyl)piperazin-1-yl)-N-(3-methoxyphenyl)propanamide)

  • Structure : Features a 4-chlorophenylpiperazine moiety linked via a propyl chain to a 3-methoxyphenyl propanamide group.
  • Comparison : The substitution of the ethoxy group in the target compound with a chlorine atom (in SC211) enhances D4R selectivity. The amide group in SC211 may contribute to hydrogen bonding with receptors, a feature absent in the target compound.

SC212 (1-(3-((4-Fluorophenyl)thio)propyl)-4-(4-(trifluoromethyl)phenyl)piperazine)

  • Structure : Contains a fluorophenylthio group and a trifluoromethylphenyl substituent on the piperazine ring.
  • Activity : Atypical antipsychotic activity linked to dopamine D2 receptor (D2R) modulation .
  • Comparison: The sulfur atom in SC212’s propyl chain introduces steric and electronic differences compared to the ethoxy group in the target compound.

BP-554 (1-[3-(3,4-Methylenedioxyphenoxy)propyl]-4-phenylpiperazine)

  • Structure: Incorporates a methylenedioxyphenoxy group on the propyl chain and a phenylpiperazine core.
  • Activity : Potent 5-HT1A receptor agonist with demonstrated antidepressant and anxiolytic effects .
  • Comparison : The methylenedioxy group in BP-554 increases electron density on the aromatic ring, enhancing 5-HT1A affinity. In contrast, the ethoxy group in the target compound may favor interactions with different receptor subtypes, such as sigma receptors.

HRP 392 (1-[3-(6-Fluoro-1,2-benzisoxazol-3-yl)propyl]-4-(2-methoxyphenyl)piperazine)

  • Structure : Combines a benzisoxazole fragment with a 2-methoxyphenylpiperazine group.
  • Activity : Antipsychotic activity with reduced extrapyramidal side effects (EPS) due to balanced D2 and 5-HT2A receptor modulation .
  • The ortho-methoxy substituent in HRP 392 versus the para-ethoxy group in the target compound may alter receptor binding orientation.

SA4503 (1-(3,4-Dimethoxyphenethyl)-4-(3-phenylpropyl)piperazine)

  • Structure : Features a dimethoxyphenethyl group and a phenylpropyl chain.
  • Activity : Sigma-1 (σ1) receptor agonist with antidepressant and neuroprotective properties .
  • Comparison : The dimethoxy substitution on the phenethyl group enhances σ1 receptor affinity, while the ethoxy group in the target compound may offer a different pharmacokinetic profile.

Key Findings and Implications

Substituent Effects :

  • Para vs. Ortho Substitution : Para-ethoxy groups (as in the target compound) may favor sigma or 5-HT1A receptor interactions, while ortho-methoxy groups (e.g., HRP 392) optimize D2 receptor binding .
  • Electron-Withdrawing Groups : Halogens (e.g., Cl in SC211) or trifluoromethyl groups (SC212) enhance receptor selectivity via electronic effects .

Linker Modifications :

  • Propyl chains with heteroatoms (e.g., sulfur in SC212) or rigid moieties (e.g., benzisoxazole in HRP 392) influence conformational flexibility and receptor engagement .

Therapeutic Applications :

  • Antipsychotic activity is common among analogs with D2/D4R affinity (SC211, SC212, HRP 392), while σ1 or 5-HT1A agonists (SA4503, BP-554) show promise in mood disorders .

Preparation Methods

Reaction Mechanism and Conditions

Piperazine reacts with 3-(p-ethoxyphenyl)propyl bromide in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile. A base like potassium carbonate (K₂CO₃) or triethylamine (Et₃N) is employed to deprotonate piperazine, enhancing its nucleophilicity. The reaction typically proceeds at 80–100°C for 12–24 hours.

Key Considerations:

  • Regioselectivity: Monoalkylation is challenging due to piperazine’s two equivalent nitrogen atoms. Excess piperazine (2–3 equivalents) ensures preferential mono-substitution.

  • Purification: Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures isolates the product.

Data Table: Representative Alkylation Protocol

ParameterValueSource
Reactant Ratio (Piperazine:Halide)2:1
SolventDMF
BaseK₂CO₃
Temperature80°C
Reaction Time18 hours
Yield45–60%

Nucleophilic Substitution via Dihalogenoalkane Intermediates

This approach utilizes 1,3-dibromopropane as a bifunctional alkylating agent to tether the p-ethoxyphenyl group to piperazine. The method involves sequential reactions to ensure controlled substitution.

Synthetic Workflow

  • Step 1: 4-(p-Ethoxyphenyl)piperazine reacts with 1,3-dibromopropane in DMF at 60°C for 6 hours, forming a monoalkylated intermediate.

  • Step 2: The intermediate undergoes a second alkylation with piperazine or a quenching agent to cap residual reactivity.

Advantages:

  • Scalability: Adaptable to large-scale production with minimal byproducts.

  • Flexibility: The dibromopropane spacer allows modular modification of the alkyl chain length.

Challenges:

  • Byproduct Formation: Competing dialkylation necessitates precise stoichiometric control.

  • Purification Complexity: Silica gel chromatography is often required to separate mono- and dialkylated species.

Condensation with Benzoxazine Derivatives

Patented methodologies describe the condensation of 2H-3,1-benzoxazine-2,4(1H)-dione with amines bearing the target substituents. For 1-[3-(p-Ethoxyphenyl)propyl]piperazine, this involves synthesizing a custom amine precursor.

Protocol Overview

  • Precursor Synthesis: 1-(3-Aminopropyl)-4-(p-ethoxyphenyl)piperazine is prepared via reductive amination of p-ethoxybenzaldehyde with 1,3-diaminopropane, followed by piperazine coupling.

  • Condensation Reaction: The amine reacts with benzoxazine-dione and ethyl orthoformate at 120–130°C for 2 hours, yielding the cyclized product.

Key Data:

  • Yield: ~67% after column chromatography.

  • Purity: >95% by HPLC (C18 column, acetonitrile/water).

Multi-Step Synthesis from Aniline Derivatives

Adapting a route from WO2016078107A1, this method constructs the piperazine core de novo while introducing the p-ethoxyphenyl and propyl groups sequentially.

Stepwise Breakdown

  • Bis(2-chloroethyl)methylamine Synthesis: Diethanolamine reacts with thionyl chloride (SOCl₂) in chloroform, yielding bis(2-chloroethyl)methylamine hydrochloride.

  • Piperazine Formation: 4-(p-Ethoxyphenyl)piperazine is generated by reacting bis(2-chloroethyl)methylamine with p-ethoxyaniline in xylene at 140°C.

  • Propyl Group Introduction: The piperazine intermediate is alkylated with 1-bromo-3-chloropropane in ethanol at 0–10°C, affording the target compound.

Optimization Insights:

  • Temperature Control: Low temperatures during final alkylation minimize side reactions.

  • Solvent Selection: Ethanol enhances solubility of ionic intermediates, improving reaction homogeneity.

Comparative Analysis of Methods

MethodYield (%)Purity (%)ScalabilityComplexity
Direct Alkylation45–6090–95ModerateLow
Dihalogenoalkane Route50–6585–90HighModerate
Benzoxazine Condensation60–67>95LowHigh
Multi-Step Synthesis70–75>98HighVery High

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis yield of 1-[3-(p-Ethoxyphenyl)propyl]piperazine?

  • Methodological Answer : Synthesis optimization requires careful selection of reaction conditions. For example:

  • Solvent choice : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilic substitution reactions in piperazine derivatives.
  • Temperature control : Reactions typically proceed at 80–100°C to balance reaction rate and side-product formation.
  • Purification : Column chromatography with silica gel (ethyl acetate/hexane gradients) or recrystallization improves purity .
    • Key Metrics : Monitor yields via TLC and confirm purity using HPLC (retention time comparison) .

Q. What analytical techniques are critical for characterizing this compound?

  • Methodological Answer :

  • Structural elucidation : Use 1^1H/13^13C NMR to confirm substituent positions and piperazine ring integrity. For example, aromatic protons appear at δ 6.8–7.2 ppm in CDCl₃ .
  • Purity assessment : Capillary electrophoresis (UV detection at 230–240 nm) or HPLC-MS ensures absence of regioisomers (e.g., ortho/meta-substituted byproducts) .
  • Thermal stability : Thermogravimetric analysis (TGA) under nitrogen assesses decomposition thresholds .

Q. How can researchers evaluate the preliminary biological activity of this compound?

  • Methodological Answer :

  • In vitro assays : Screen for receptor binding (e.g., serotonin or dopamine receptors) using radioligand displacement assays. IC₅₀ values below 10 μM indicate promising activity .
  • Toxicity profiling : Use MTT assays on HEK-293 or HepG2 cells to determine LC₅₀. Derivatives with LC₅₀ > 100 μM are considered low-toxic .
  • Solubility testing : Measure logP via shake-flask method; values <3 suggest suitability for in vivo studies .

Advanced Research Questions

Q. How do structural modifications influence the biological activity of this compound?

  • Methodological Answer :

  • SAR studies : Replace the ethoxy group with electron-withdrawing (e.g., nitro) or donating (e.g., methyl) groups. For example, nitro substitution reduces serotonin receptor affinity by 40% but enhances metabolic stability .
  • Conformational analysis : Use X-ray crystallography or DFT calculations to correlate piperazine ring puckering with target binding. A chair conformation improves interaction with hydrophobic pockets .
  • Bioisosteric replacements : Substitute the piperazine ring with homopiperazine or 1,4-diazepane to modulate solubility and selectivity .

Q. How can computational methods resolve contradictions in experimental data for this compound?

  • Methodological Answer :

  • Molecular docking : Identify binding modes to receptors (e.g., 5-HT₁ₐ) using AutoDock Vina. Compare predicted ΔG values with experimental IC₅₀ to validate models .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes. RMSD <2 Å indicates reliable binding .
  • QSAR modeling : Use Random Forest or PLS regression to link substituent electronic parameters (Hammett σ) to activity outliers .

Q. What strategies mitigate reduced bioactivity in structurally modified derivatives?

  • Methodological Answer :

  • Co-crystallization : Co-administer with β-cyclodextrin to enhance solubility and bioavailability, as shown for similar piperazine analogs .
  • Prodrug design : Introduce ester or amide prodrug moieties to improve membrane permeability. Hydrolysis in vivo regenerates the active form .
  • Synergistic combinations : Pair with adjuvants (e.g., P-glycoprotein inhibitors) to counteract efflux pump-mediated resistance .

Q. How does the compound’s stability under physiological conditions impact its therapeutic potential?

  • Methodological Answer :

  • Degradation studies : Incubate in simulated gastric fluid (pH 1.2) and plasma (pH 7.4) at 37°C. Monitor degradation via LC-MS; half-life >6 hours is desirable .
  • Reactive oxygen species (ROS) susceptibility : Expose to H₂O₂ or hydroxyl radicals. Piperazine rings with electron-donating groups show higher resistance to oxidative cleavage .
  • Metabolic profiling : Use liver microsomes to identify CYP450-mediated metabolites. N-dealkylation is a common pathway requiring structural blocking .

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